(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline
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Overview
Description
The compound “(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline” is a complex organic molecule that features a unique arrangement of functional groups This compound is characterized by its hexahydropyrano[3,2-d][1,3,2]dioxasiline core, which is substituted with various bulky groups, including tert-butyl, phenylmethoxy, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline” typically involves multiple steps, starting from simpler precursors. The synthetic route may include:
Formation of the hexahydropyrano[3,2-d][1,3,2]dioxasiline core: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of tert-butyl groups: This can be achieved through alkylation reactions using tert-butyl halides and strong bases.
Attachment of phenylmethoxy groups: This step may involve etherification reactions using phenylmethanol and suitable catalysts.
Incorporation of phenylsulfanyl groups: This can be done through thiolation reactions using thiophenol derivatives.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline” can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group may yield sulfoxides or sulfones, while substitution of the phenylmethoxy groups may result in the formation of new ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline: This compound itself.
Other hexahydropyrano[3,2-d][1,3,2]dioxasiline derivatives: Compounds with similar core structures but different substituents.
Phenylsulfanyl-substituted compounds: Molecules with phenylsulfanyl groups attached to different cores.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C34H44O5SSi |
---|---|
Molecular Weight |
592.9 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline |
InChI |
InChI=1S/C34H44O5SSi/c1-33(2,3)41(34(4,5)6)37-24-28-29(39-41)30(35-22-25-16-10-7-11-17-25)31(36-23-26-18-12-8-13-19-26)32(38-28)40-27-20-14-9-15-21-27/h7-21,28-32H,22-24H2,1-6H3/t28-,29+,30+,31-,32+/m1/s1 |
InChI Key |
CICBATZHQGPWHV-MQSWGENCSA-N |
Isomeric SMILES |
CC(C)(C)[Si]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si]1(OCC2C(O1)C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
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